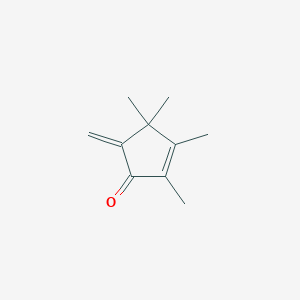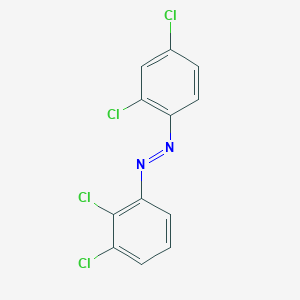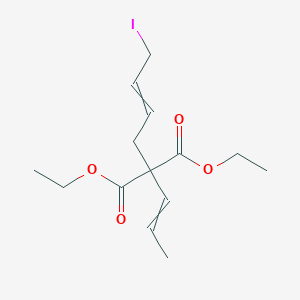
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C13H21IO4. It is known for its unique structure, which includes an iodine atom attached to a butenyl group and a prop-1-en-1-yl group attached to a propanedioate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate halogenated alkenes under basic conditions. One common method includes the use of sodium ethoxide as a base to deprotonate diethyl malonate, followed by the addition of 4-iodobut-2-en-1-yl bromide and prop-1-en-1-yl bromide. The reaction is usually carried out in anhydrous ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bonds can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and double bonds in the compound make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a bromine atom instead of iodine.
Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a chlorine atom instead of iodine.
Diethyl (4-fluorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate makes it more reactive towards nucleophiles compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
Properties
CAS No. |
835650-99-2 |
|---|---|
Molecular Formula |
C14H21IO4 |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
diethyl 2-(4-iodobut-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21IO4/c1-4-9-14(10-7-8-11-15,12(16)18-5-2)13(17)19-6-3/h4,7-9H,5-6,10-11H2,1-3H3 |
InChI Key |
JBCXQBGZKSXAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CCI)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


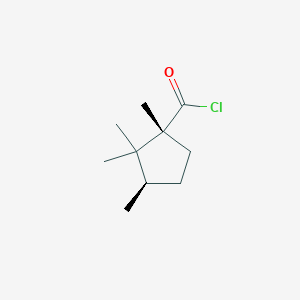
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
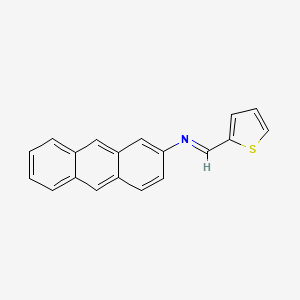
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
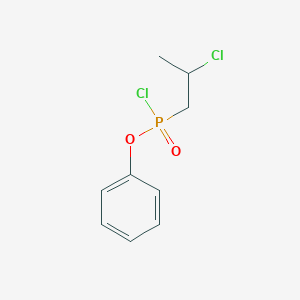
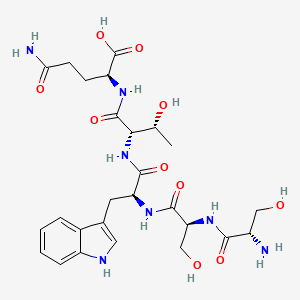
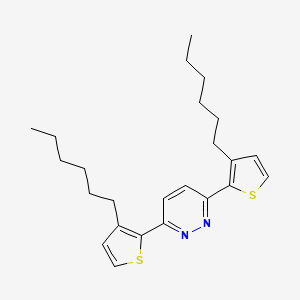
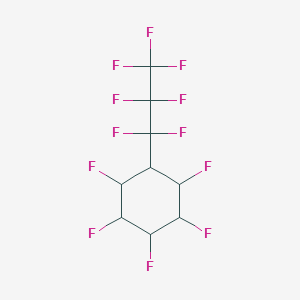
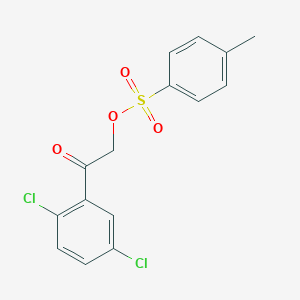
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)
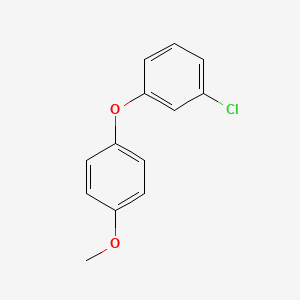
![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
